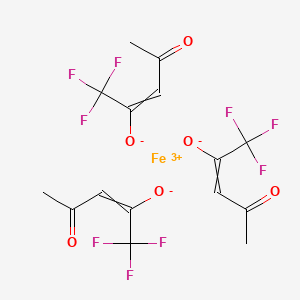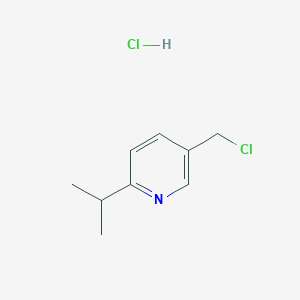
Dec-9-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dec-9-yn-1-amine is an organic compound characterized by the presence of an alkyne group and an amine group. Its molecular formula is C10H19N. This compound is part of the broader class of amines, which are known for their versatility and wide range of applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dec-9-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of 9-decyne with ammonia or an amine under specific conditions. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed amination of 9-decyne.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing waste and environmental impact. The use of renewable starting materials and sustainable catalytic methods is increasingly emphasized in modern industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Dec-9-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of dec-9-ynoic acid or dec-9-yn-1-one.
Reduction: Formation of decane or decene.
Substitution: Formation of various substituted amines.
Aplicaciones Científicas De Investigación
Dec-9-yn-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with alkyne functionalities.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties
Mecanismo De Acción
The mechanism by which Dec-9-yn-1-amine exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting enzyme activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in various chemical and biological applications .
Comparación Con Compuestos Similares
Dec-9-en-1-amine: Similar structure but with a double bond instead of a triple bond.
Propargylamine: A smaller molecule with an alkyne and amine group, used in similar applications.
9-Decyn-1-ol: Contains an alkyne group and a hydroxyl group instead of an amine.
Uniqueness: Dec-9-yn-1-amine is unique due to its specific combination of an alkyne and amine group, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry, enabling the formation of complex molecules and materials .
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
dec-9-yn-1-amine |
InChI |
InChI=1S/C10H19N/c1-2-3-4-5-6-7-8-9-10-11/h1H,3-11H2 |
Clave InChI |
SDOOYCAQEQWKQD-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504914.png)

![1-{2-[(3-Acetylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504921.png)
![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12504924.png)


![Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12504959.png)
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B12504967.png)



